molecular formula C13H20N2 B7861211 4-[(cyclobutylamino)methyl]-N,N-dimethylaniline

4-[(cyclobutylamino)methyl]-N,N-dimethylaniline

Cat. No.: B7861211
M. Wt: 204.31 g/mol
InChI Key: NBTWWQIHXGZVIS-UHFFFAOYSA-N
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Description

4-[(Cyclobutylamino)methyl]-N,N-dimethylaniline is a chemical compound with a molecular structure that includes a cyclobutyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclobutylamino)methyl]-N,N-dimethylaniline typically involves the reaction of cyclobutylamine with N,N-dimethylaniline under specific conditions. The reaction can be carried out using a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms.

  • Substitution: Substitution reactions can result in the formation of various substituted aniline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-[(Cyclobutylamino)methyl]-N,N-dimethylaniline can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Medicine: In the medical field, it may be explored for its pharmacological properties, such as its potential use as a therapeutic agent or in drug discovery.

Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-[(Cyclobutylamino)methyl]-N,N-dimethylaniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Dimethylaniline: A simpler aniline derivative without the cyclobutyl group.

  • Cyclobutylamine: The amine component of the compound without the aniline moiety.

  • 4-(Aminomethyl)aniline: Similar structure but with a different alkyl group.

Uniqueness: 4-[(Cyclobutylamino)methyl]-N,N-dimethylaniline is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(cyclobutylamino)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(2)13-8-6-11(7-9-13)10-14-12-4-3-5-12/h6-9,12,14H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTWWQIHXGZVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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